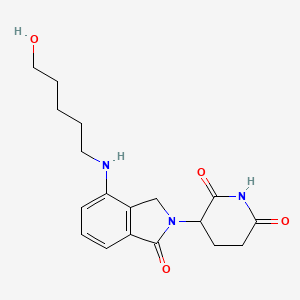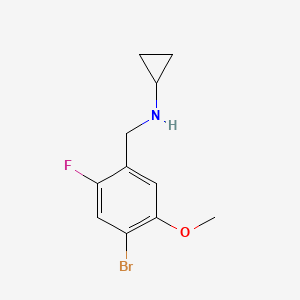
2-(5-Bromo-3-fluoro-2-methoxyphenyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromo-3-fluoro-2-methoxyphenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a brominated and fluorinated methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-3-fluoro-2-methoxyphenyl)-1,3-dioxolane typically involves the reaction of 5-bromo-3-fluoro-2-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:
Reagents: 5-bromo-3-fluoro-2-methoxybenzaldehyde, ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid)
Solvent: Toluene or another suitable organic solvent
Temperature: Reflux conditions
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(5-Bromo-3-fluoro-2-methoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The methoxy group and dioxolane ring can participate in oxidation and reduction reactions.
Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide)
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions
Major Products
Substitution: Products with different substituents replacing the bromine atom
Oxidation: Oxidized derivatives of the methoxy group or dioxolane ring
Reduction: Reduced forms of the methoxy group or dioxolane ring
Hydrolysis: Breakdown products of the dioxolane ring
科学的研究の応用
2-(5-Bromo-3-fluoro-2-methoxyphenyl)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(5-Bromo-3-fluoro-2-methoxyphenyl)-1,3-dioxolane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane ring and halogenated phenyl group can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 5-Bromo-3-fluoro-2-methoxyaniline
- 5-Bromo-3-fluoro-2-methoxypyridine
- (5-Bromo-3-fluoro-2-methoxyphenyl)methanamine
Uniqueness
2-(5-Bromo-3-fluoro-2-methoxyphenyl)-1,3-dioxolane is unique due to the presence of both a dioxolane ring and a halogenated methoxyphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H10BrFO3 |
|---|---|
分子量 |
277.09 g/mol |
IUPAC名 |
2-(5-bromo-3-fluoro-2-methoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H10BrFO3/c1-13-9-7(10-14-2-3-15-10)4-6(11)5-8(9)12/h4-5,10H,2-3H2,1H3 |
InChIキー |
FFLDFRDDTMOCMQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1F)Br)C2OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


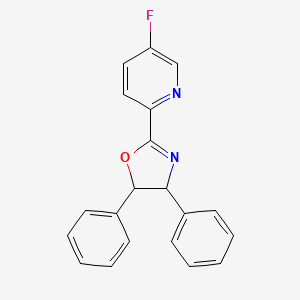

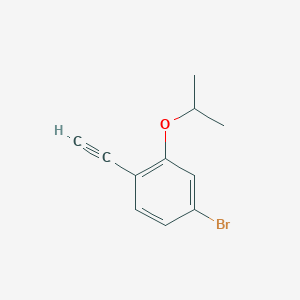
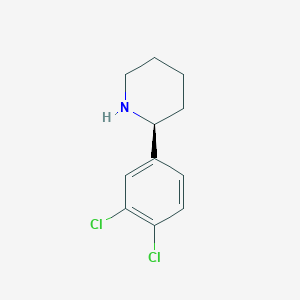
![2-(3'-Chloro-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B14767807.png)
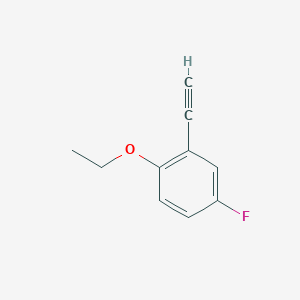
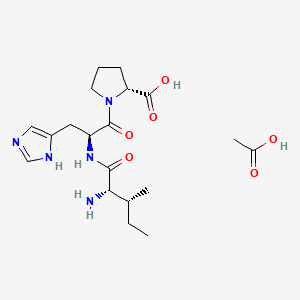
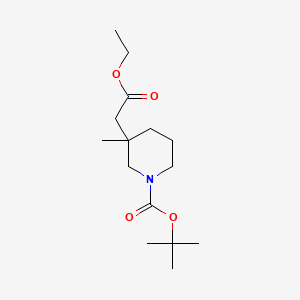
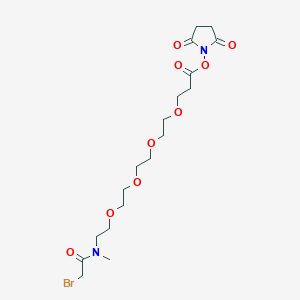
![acetic acid;(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B14767844.png)


